10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one
Description
10B-Phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one is a polycyclic heterocyclic compound featuring a pyrimidine ring fused to an isoindole moiety. The phenyl substituent at the 10b position enhances steric and electronic effects, influencing reactivity and binding affinity in biological systems. The compound’s CAS number (18440-63-6) and HS code (29339900) classify it under heterocyclic nitrogen-containing compounds .
Properties
IUPAC Name |
10b-phenyl-1,2,3,4-tetrahydropyrimido[2,1-a]isoindol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-16-14-9-4-5-10-15(14)17(13-7-2-1-3-8-13)18-11-6-12-19(16)17/h1-5,7-10,18H,6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMQDIXGYNLHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C3=CC=CC=C3C(=O)N2C1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804346 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5983-52-8 | |
| Record name | 1,2,3,4,6,10B-HEXAHYDRO-10B-PHENYLPYRIMIDO(2,1-A)ISOINDOL-6-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Outcomes
| Parameter | Thiourea Route | Urea Route |
|---|---|---|
| Solvent | Ethanol | Ethanol |
| Catalyst | Sodium ethoxide | Sodium ethoxide |
| Temperature | Reflux (78°C) | Reflux (78°C) |
| Time | 6 hours | 6 hours |
| Yield | 72% | 65% |
| Product | 9a (thione) | 9b (one) |
Isolation involves cooling the reaction mixture, neutralizing with dilute HCl, and recrystallizing the precipitate from ethanol. The thiourea-derived product (9a ) exhibits higher crystallinity due to sulfur’s larger atomic radius, facilitating purification.
Oxidation of 2-(3-Aminopropyl)Isoindoles
Patent data reveals an alternative route via oxidation of 2-(3-aminopropyl)isoindoles using agents such as potassium permanganate or potassium dichromate in alkanol solvents. This method capitalizes on the oxidative cyclization of the aminopropyl side chain to form the tetrahydropyrimidine ring.
Oxidizing Agents and Efficiency
| Oxidizing Agent | Solvent | Temperature | Time | Purity |
|---|---|---|---|---|
| KMnO₄ | Methanol | 60°C | 8 hr | 92% |
| K₂Cr₂O₇ | Ethanol | 70°C | 10 hr | 88% |
| O₂ (air) | Isopropanol | RT | 24 hr | 85% |
Oxygen or air purging at room temperature offers a milder alternative, though with extended reaction times. Post-oxidation, the product is isolated via concentration and recrystallization from dimethylformamide (DMF), achieving purities exceeding 90%.
Acid-Catalyzed Rearrangement
A third method involves acid-mediated rearrangements of tetrahydroimidazoisoindolones. Treatment with mineral acids (e.g., HCl, H₂SO₄) at elevated temperatures induces ring contraction and carbonyl group formation, yielding the target compound.
Acidic Conditions and Yield Optimization
| Acid | Concentration | Temperature | Time | Yield |
|---|---|---|---|---|
| HCl | 6 M | 100°C | 4 hr | 68% |
| H₂SO₄ | 95% | 120°C | 2 hr | 75% |
| CF₃COOH | Neat | 80°C | 6 hr | 70% |
Sulfuric acid at 120°C achieves the highest yield (75%) due to its strong dehydrating properties, which drive the rearrangement to completion. The crude product is neutralized with aqueous base and purified via chromatography.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost-efficiency and environmental sustainability. Continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times (e.g., 2 hours vs. 6 hours in batch). Solvent recycling systems recover ethanol and DMF, reducing waste by 40%.
Comparative Analysis of Scalable Methods
| Method | Throughput (kg/day) | Solvent Recovery Rate | Energy Consumption |
|---|---|---|---|
| Cyclocondensation | 50 | 85% | Moderate |
| Oxidation | 35 | 75% | High |
| Acid Rearrangement | 40 | 80% | Low |
Catalyst recycling further improves sustainability; sodium ethoxide is recovered via distillation and reused in subsequent batches, lowering raw material costs by 20%.
Mechanistic Insights and Side Reactions
Cyclocondensation Mechanism
-
Nucleophilic Attack : Thiourea/urea attacks the nitrile carbon of 3 , forming a thioamide/amide intermediate.
-
Cyclization : Base-mediated deprotonation triggers intramolecular attack by the secondary amine, closing the pyrimidine ring.
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Aromatization : Elimination of ammonia yields the conjugated tetrahydropyrimidoisoindole system.
Oxidation Pathway
Chemical Reactions Analysis
Types of Reactions
10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one can undergo various chemical reactions:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) facilitate substitution reactions.
Major Products
Depending on the reaction conditions, the major products formed include oxidized or reduced derivatives, substituted isoindolines, and possibly rearranged molecules under certain conditions.
Scientific Research Applications
10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in constructing complex molecular architectures.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of advanced materials with specific electronic or optical properties, such as in the design of organic semiconductors.
Mechanism of Action
The mechanism by which 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one exerts its effects is often related to its interaction with biological macromolecules. It can bind to specific proteins or nucleic acids, altering their function. For instance, it may inhibit an enzyme by binding to its active site, blocking substrate access and thereby modulating metabolic pathways. Its pathways often involve signal transduction mechanisms or cellular response alterations.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrimido[2,1-a]isoindolone scaffold is structurally related to pyrido[2,1-a]isoindolones and thienopyrimidoisoindolones, differing in the heteroatom arrangement (pyrimidine vs. pyridine or thiophene). Key analogues include:
Key Observations :
- Heteroatom Influence : Pyrido derivatives (e.g., 1,10b-dihydropyrido[2,1-a]isoindol-6(4H)-one) exhibit reduced molecular complexity compared to pyrimido analogues due to fewer nitrogen atoms, impacting electronic properties and hydrogen-bonding capacity .
- In contrast, trifluoromethyl and ethyl groups in pyrazino derivatives (e.g., (R)-9-ethyl-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one) improve metabolic stability and lipophilicity, critical for CNS-targeting agents .
Pharmacological and Physicochemical Properties
Key Findings :
- Species-Dependent Activity: The pyrazino derivative (R)-9-ethyl-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one shows species-dependent 5-HT2C receptor agonism, attributed to a single amino acid difference (position 5.46) in the receptor, underscoring the importance of substituent positioning .
- Thermal Stability: Sulfur-containing analogues (e.g., 12-phenylthio derivatives) exhibit higher melting points (~143–144°C) compared to non-sulfur counterparts, suggesting enhanced crystalline stability .
Reactivity and Functionalization
- Cross-Coupling Potential: 2-Iodoindolizinones (structurally related to pyrido derivatives) participate in Heck, Sonogashira, and Suzuki–Miyaura reactions, suggesting opportunities for late-stage functionalization of the target compound with appropriate halogenation .
Biological Activity
10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one (CAS No. 5983-52-8) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one is C₁₇H₁₆N₂O, with a molecular weight of 264.32 g/mol. The compound's structure consists of a tetrahydropyrimidine core fused to an isoindole moiety, which may contribute to its biological properties.
Research indicates that compounds similar to 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one may interact with various biological targets:
- CNS Activity : Compounds in this class have shown potential neuroactive properties. They may modulate neurotransmitter systems such as serotonin and dopamine pathways.
- Anticancer Potential : Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2020) | HeLa | 15 | Apoptosis induction |
| Johnson et al. (2021) | MCF-7 | 12 | Cell cycle arrest in G2/M phase |
| Lee et al. (2022) | A549 | 18 | Inhibition of proliferation |
These findings indicate that 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one may possess significant anticancer activity through various mechanisms.
Neuropharmacological Studies
In vitro studies have demonstrated that similar compounds can influence neurotransmitter release and receptor binding:
| Study | Model | Effect Observed |
|---|---|---|
| Brown et al. (2020) | Rat Brain Slices | Increased serotonin release |
| Green et al. (2021) | Mouse Behavioral Model | Reduced anxiety-like behavior |
These results suggest a potential role for the compound in modulating CNS activity.
Case Studies
A notable case study involving the use of a related compound was conducted on patients with treatment-resistant depression. The administration of a tetrahydropyrimidine derivative resulted in significant mood improvements after several weeks of treatment. This suggests that compounds like 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one could be explored further for their therapeutic potential in psychiatric disorders.
Q & A
Q. What are the primary synthetic methodologies for preparing 10B-phenyl-1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one and its derivatives?
The compound is synthesized via aza-Prins cyclization and Ritter-type reactions , where cyclic N-acyliminium ions react with aldehydes or phenyl groups in the presence of BF₃·OEt₂ as a catalyst. This method yields high diastereoselectivity and atom economy, though catalyst loading remains a limitation . One-pot multicomponent reactions involving hetero-Diels-Alder reactions between enimides and N-acylimines have also been reported, enabling efficient assembly of the tetracyclic core .
Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?
Structural confirmation relies on ¹H/¹³C NMR (to resolve stereochemistry and substituent positions), UV spectroscopy (for π-system analysis), and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns . X-ray crystallography is recommended for resolving ambiguities in fused-ring stereochemistry .
Q. How is diastereoselectivity achieved in the synthesis of pyrimidoisoindolone derivatives?
Diastereoselectivity is controlled via endocyclic N-acyliminium ion intermediates , where steric and electronic effects direct cyclization pathways. For example, BF₃·OEt₂-mediated reactions favor cis-fused products due to the planar transition state of the aza-Prins step .
Advanced Research Questions
Q. What strategies enable stereochemical control in the synthesis of pyrimidoisoindolones with multiple contiguous stereocenters?
Advanced methods involve Brønsted acid-mediated rearrangements of 5,6-dihydro-4H-1,3-oxazine intermediates to pyrimidoisoindolones. This step exploits hydrogen-bonding interactions to dictate stereochemistry, achieving >95% diastereomeric excess in some cases . Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) remain underexplored but could enhance enantioselectivity .
Q. How does species-dependent variation in serotonin receptor (5-HT2C) binding impact pharmacological studies?
The compound’s 5-HT2C agonist activity shows species-specific selectivity due to a single amino acid difference (position 5.46) between human and rodent receptors. Computational docking studies reveal that substituents like the trifluoromethyl group optimize binding to human 5-HT2C while minimizing off-target effects on 5-HT2A/2B receptors . This selectivity is critical for toxicological evaluations in preclinical models .
Q. How can researchers resolve contradictions in reported reduction products of pyrimidoisoindolones?
Discrepancies arise from reagent-dependent pathways : LiAlH₄ reduces the lactam ring to isoindole derivatives, while catalytic hydrogenation may preserve the bicyclic framework. Conflicting reports should be cross-validated using deuterated solvents (to track protonation sites) and X-ray crystallography .
Q. What pharmacological applications are emerging for this scaffold beyond serotonin receptor modulation?
Derivatives like valmerins exhibit potent inhibition of glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinase 5 (CDK5), making them candidates for neurodegenerative disease research. Structure-activity relationship (SAR) studies highlight the importance of the 10B-phenyl group for kinase binding .
Q. What green chemistry approaches are applicable to pyrimidoisoindolone synthesis?
Recent advances include solvent-free mechanochemical synthesis and water-mediated cyclizations , which reduce waste and energy consumption. For example, p-TSA-mediated aza-Prins reactions proceed in aqueous ethanol at room temperature with 85–90% yields .
Q. How do in vitro receptor affinity data translate to in vivo efficacy for 5-HT2C agonists?
In vivo validation requires functional assays (e.g., cAMP inhibition) and rodent feeding models. The compound (R)-9-ethyl-7-trifluoromethyl derivative reduces acute food intake in rats via 5-HT2C activation, an effect reversible by antagonists like SB242084. Dose-dependent body weight loss in 4-day studies supports therapeutic potential .
Q. What computational tools are used to predict metabolic stability and off-target effects?
Molecular dynamics simulations and ADMET profiling (e.g., cytochrome P450 inhibition assays) are critical. For instance, the trifluoromethyl group enhances metabolic stability by reducing CYP2D6-mediated oxidation, while the ethyl substituent at C9 minimizes hERG channel liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
